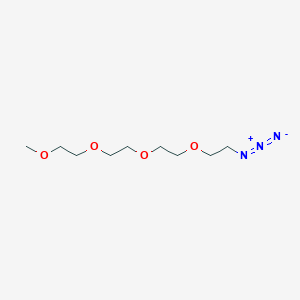
13-Azido-2,5,8,11-tetraoxatridecane
Descripción general
Descripción
“13-Azido-2,5,8,11-tetraoxatridecane” is a chemical compound with the molecular formula C9H19N3O4 . It is also known by other names such as “O-(2-Azidoethyl)-O′C-methyltriethylene Glycol”, “mPEG4-Azide”, “mPEG4-N3”, and "Methyl-PEG4-Azide" . The compound is a colorless to light yellow to light orange clear liquid .
Molecular Structure Analysis
The molecular weight of “13-Azido-2,5,8,11-tetraoxatridecane” is 233.268 g/mol . The InChI Key is FFOZZVDSANUDAE-UHFFFAOYSA-N . The SMILES representation is COCCOCCOCCOCCN=[N+]=[N-] .
Chemical Reactions Analysis
“13-Azido-2,5,8,11-tetraoxatridecane” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Physical And Chemical Properties Analysis
“13-Azido-2,5,8,11-tetraoxatridecane” is a liquid at 20°C . It has a refractive index of 1.45 . The compound should be stored at 0-10°C and heat should be avoided .
Aplicaciones Científicas De Investigación
Protein Labeling & Crosslinking
m-PEG4-Azide is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .
Bioconjugation in Biological Samples
The azide (N3) group in m-PEG4-Azide reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples . This reaction chemistry occurs effectively in simple buffer conditions and requires no accessory reagents such as copper or reducing agents .
Immobilization of Proteins on Solid Supports
m-PEG4-Azide has been utilized in the immobilization of proteins and enzymes on solid supports, improving protein stability on supported catalysts in industrial processes . This is critical for applications such as the fabrication of biosensors, biochips, and microdevices .
Functionalization of Solid Surfaces
m-PEG4-Azide can be used for the functionalization of solid surfaces like gold nanoparticles and magnetic beads with bio-active proteins using site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry . This approach yields low particle aggregation and high levels of protein activity post-conjugation .
Streamlined Workflows for Bioconjugation
The use of m-PEG4-Azide enables streamlined workflows for bioconjugation. Proteins can be immobilized onto solid supports directly from the cell lysate with click chemistry, forgoing the step of purification . This results in highly active conjugated proteins .
Biosensor Fabrication
The immobilization of proteins on solid supports using m-PEG4-Azide has been applied in the fabrication of biosensors . The stable, highly bio-active micro- and nanoparticle protein conjugates produced through this method enhance the performance of these biosensors .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of m-PEG4-Azide are molecules containing alkyne, BCN, or DBCO groups . The azide group in m-PEG4-Azide is reactive and can form a covalent bond with these groups through a process known as Click Chemistry .
Mode of Action
m-PEG4-Azide interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions result in the formation of a stable triazole linkage between the m-PEG4-Azide and the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by m-PEG4-Azide depend on the specific target molecules it is conjugated with. It is known that m-peg4-azide is used in the synthesis of protacs . PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Pharmacokinetics
As a peg reagent, m-peg4-azide is likely to improve the water solubility and reduce the immunogenicity of the target molecule .
Result of Action
The molecular and cellular effects of m-PEG4-Azide’s action are primarily seen in its ability to facilitate the conjugation of target molecules. This conjugation can lead to the degradation of target proteins when m-PEG4-Azide is used in the synthesis of PROTACs .
Action Environment
The action, efficacy, and stability of m-PEG4-Azide are influenced by various environmental factors. For instance, the reaction chemistry of m-PEG4-Azide occurs effectively in simple buffer conditions and requires no accessory reagents such as copper or reducing agents . Additionally, the storage condition for m-PEG4-Azide is typically at -20°C .
Propiedades
IUPAC Name |
1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOZZVDSANUDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679821 | |
| Record name | 13-Azido-2,5,8,11-tetraoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Azido-2,5,8,11-tetraoxatridecane | |
CAS RN |
606130-90-9 | |
| Record name | 13-Azido-2,5,8,11-tetraoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Azidoethyl)-O'-methyl-triethylene glycole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)


![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)



